2-Bromothiophene

Catalog No.
S661240
CAS No.
1003-09-4
M.F
C4H3BrS
M. Wt
163.04 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromothiophene

CAS Number

1003-09-4

Product Name

2-Bromothiophene

IUPAC Name

2-bromothiophene

Molecular Formula

C4H3BrS

Molecular Weight

163.04 g/mol

InChI

InChI=1S/C4H3BrS/c5-4-2-1-3-6-4/h1-3H

InChI Key

TUCRZHGAIRVWTI-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)Br

Synonyms

2-Thienyl Bromide; NSC 4456;

Canonical SMILES

C1=CSC(=C1)Br

Synthesis of Functional Materials

One area of research explores the use of 2-bromothiophene in the synthesis of functional materials. By introducing different functional groups onto the 2-bromothiophene scaffold, researchers can create materials with specific properties, such as:

  • Organic electronics: 2-Bromothiophene derivatives have been investigated for their potential applications in organic field-effect transistors (OFETs) due to their ability to transport electrical charge.
  • Light-emitting materials: Researchers are exploring the use of 2-bromothiophene derivatives in the development of organic light-emitting diodes (OLEDs) due to their tunable photophysical properties [].

Origin and Significance

Unlike its isomer, 3-bromothiophene, 2-bromothiophene can be directly obtained through the partial bromination of thiophene []. This ease of synthesis makes it a valuable starting material for the preparation of more complex molecules. 2-Bromothiophene serves as a key building block in the synthesis of several drugs, including tipepidine (an anticonvulsant), ticlopidine (an antiplatelet medication), and clopidogrel (a widely used blood thinner).


Molecular Structure Analysis

2-Bromothiophene possesses a five-membered aromatic ring structure with a bromine atom attached at the second carbon position. The key features of its structure include:

  • Aromatic ring: The five-membered ring containing one sulfur and four carbon atoms exhibits aromaticity due to the presence of 6 delocalized pi electrons, following Huckel's rule [].
  • Heteroatom: The presence of sulfur within the ring disrupts the electron distribution compared to a fully carbon-based aromatic ring like benzene. This influences the reactivity of the molecule.
  • Bromine substitution: The bromine atom attached at the second carbon position is a good leaving group, making it susceptible to nucleophilic substitution reactions, a crucial aspect of its utility in organic synthesis [].

Chemical Reactions Analysis

2-Bromothiophene undergoes various chemical reactions due to its reactive bromine group. Here are some key examples:

  • Nucleophilic substitution: This reaction is the foundation of 2-bromothiophene's use in synthesis. Various nucleophiles can replace the bromine atom, forming new carbon-carbon or carbon-heteroatom bonds. For instance, reacting 2-bromothiophene with pyridine (a nucleophile) leads to the formation of 2-(pyridin-2-yl)thiophene.
C4H3BrS  + C5H5N -> C4H3S(C5H4N) + HBr2-Bromothiophene + Pyridine -> 2-(Pyridin-2-yl)thiophene + Hydrogen bromide
  • Suzuki-Miyaura coupling

    This palladium-catalyzed reaction allows the formation of carbon-carbon bonds between 2-bromothiophene and various aryl or vinyl boronic acids. This reaction expands the possibilities for creating complex molecules.

  • Sonogashira coupling

    Similar to Suzuki-Miyaura coupling, but using copper catalysts, this reaction enables the introduction of alkynes (compounds with a carbon-carbon triple bond) onto the 2-bromothiophene structure.

These are just a few examples, and the versatility of 2-bromothiophene allows for a wide range of other reaction types depending on the desired outcome.


Physical And Chemical Properties Analysis

  • Molecular Formula: C₄H₃BrS []
  • Molecular Weight: 163.04 g/mol []
  • Physical State: Colorless liquid []
  • Melting Point: -10.0 °C
  • Boiling Point: 149.0 °C to 151.0 °C
  • Density: 1.68 g/mL
  • Solubility: Immiscible in water, very soluble in organic solvents like ether and acetone
  • Flash Point: 52 °C

XLogP3

2.8

Boiling Point

150.0 °C

LogP

2.75 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (98.59%): Flammable liquid and vapor [Warning Flammable liquids];
H300 (71.83%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (26.76%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (28.17%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (32.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (67.61%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (32.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (25.35%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

23.40 mmHg

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

60326-18-3
1003-09-4

Wikipedia

2-bromothiophene

General Manufacturing Information

Thiophene, 2-bromo-: ACTIVE

Dates

Modify: 2023-08-15

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